REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH2:10][OH:11].CCN(C(C)C)C(C)C.Cl[C:22](OCC)=[O:23]>C1COCC1>[O:23]=[C:22]1[NH:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=2[CH2:10][O:11]1
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C#N)C=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for another 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction warmed to rt
|
Type
|
EXTRACTION
|
Details
|
The crude material was extracted form etyhlacetate and sat. NaHCO3
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
CUSTOM
|
Details
|
drying of the organic layer the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
ADDITION
|
Details
|
2.5 ml of DBU were added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with water
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
CUSTOM
|
Details
|
reduced resulting in a yellow oil
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O=C1OCC2=C(N1)C=CC(=C2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |